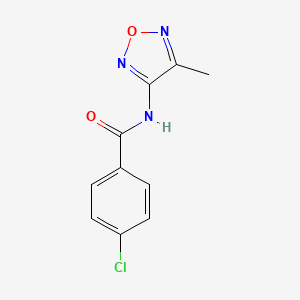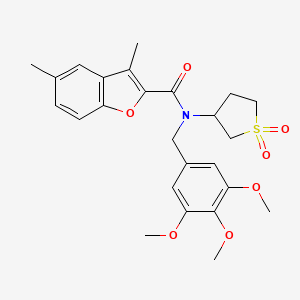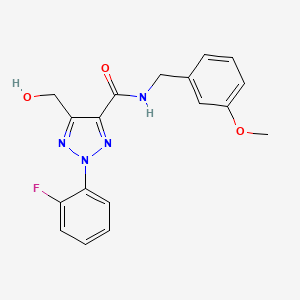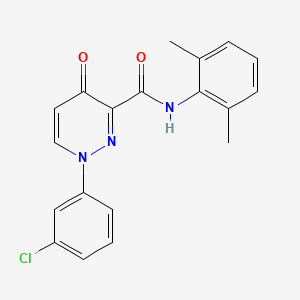
4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a heterocyclic compound with the following structure:
Structure: ClC6H4CONH−N(CH3)C(O)N(O)H
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the diazotization of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride, followed by further reactions to yield the desired product . Detailed reaction conditions and mechanisms would be essential to explore further.
Industrial Production: While specific industrial production methods may vary, researchers have synthesized 1,2,4-oxadiazoles as anti-infective agents. These compounds exhibit antibacterial, antiviral, and anti-leishmanial activities. The development of efficient large-scale production methods remains an ongoing area of interest.
Chemical Reactions Analysis
Reactivity: 4-Chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in determining the outcome of these reactions.
Major Products: The specific products formed from these reactions would depend on the reaction conditions and substituents. Further research and experimentation are necessary to elucidate the detailed reaction pathways and major products.
Scientific Research Applications
Chemistry: Researchers explore the compound’s potential in medicinal chemistry, drug discovery, and materials science. Its unique structure and reactivity make it an intriguing candidate for designing novel chemical entities.
Biology and Medicine: Studies investigate its biological activities, such as antimicrobial properties, enzyme inhibition, and potential therapeutic applications. Researchers aim to harness its effects for combating infectious diseases.
Industry: In industry, this compound may find applications in agrochemicals, pharmaceuticals, and materials. Its diverse properties make it an attractive target for further exploration.
Mechanism of Action
The precise mechanism by which 4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide exerts its effects remains an active area of research. Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness, this compound stands out among other 1,2,4-oxadiazoles due to its specific substitution pattern and potential biological activities.
Similar Compounds: While I don’t have a specific list of similar compounds at the moment, exploring related structures and their properties would provide valuable insights.
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(14-16-13-6)12-10(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
InChI Key |
ASJJNAORLRYSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[3-(4-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11387424.png)

![N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387442.png)
![1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387446.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11387450.png)
![3-(2,4-dimethoxyphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11387451.png)



![(4-Benzylpiperidin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B11387495.png)
![N-(4-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B11387501.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11387503.png)

